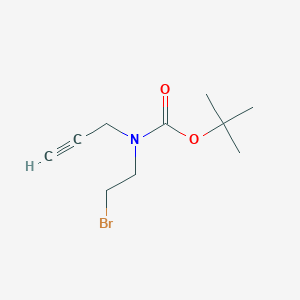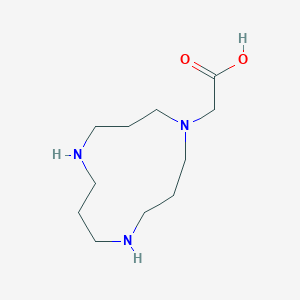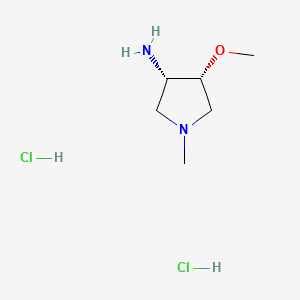
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by its specific stereochemistry, which is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Methylation: Methylation of the nitrogen atom to form the 1-methyl derivative.
Resolution: Separation of the desired stereoisomer, (3S,4R), from other possible stereoisomers.
Formation of Dihydrochloride Salt: Conversion of the free base to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s specific stereochemistry makes it valuable in studying enzyme-substrate interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride: Another pyrrolidine derivative with similar stereochemistry but different substituents.
(3S,4R)-4-(hydroxymethyl)-3-piperidinol hydrochloride: A related compound with a hydroxymethyl group instead of a methoxy group.
Uniqueness
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride is unique due to its specific methoxy substitution and stereochemistry, which confer distinct biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
属性
分子式 |
C6H16Cl2N2O |
|---|---|
分子量 |
203.11 g/mol |
IUPAC 名称 |
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
InChI 键 |
JLVDRWLILONZCF-KXSOTYCDSA-N |
手性 SMILES |
CN1C[C@@H]([C@@H](C1)OC)N.Cl.Cl |
规范 SMILES |
CN1CC(C(C1)OC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


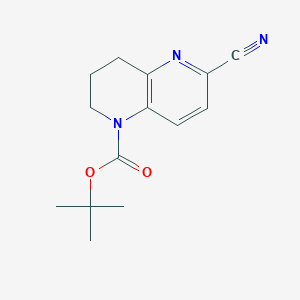

![[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine](/img/structure/B11754344.png)

![(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B11754357.png)
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754368.png)
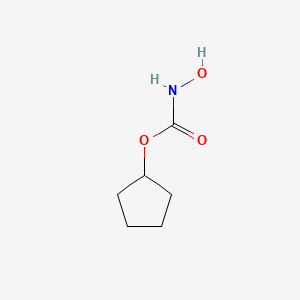
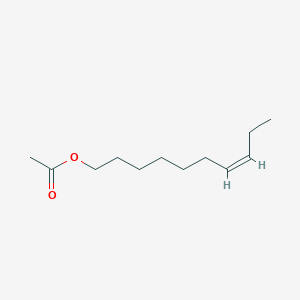
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol](/img/structure/B11754381.png)
![Imidazo[1,2-A]pyridin-8-ylboronic acid](/img/structure/B11754385.png)
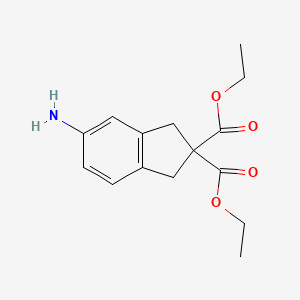
![(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)
